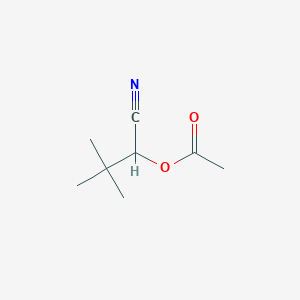![molecular formula C14H9N3O4 B13384345 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- CAS No. 100873-75-4](/img/structure/B13384345.png)
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- is a compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a nitrophenyl group attached to the isoindole core, which can significantly influence its chemical and biological properties.
準備方法
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- typically involves several steps, starting from readily available precursors. One common method involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters . Another approach includes the condensation of benzyl azides with α-diazo-α-phosphonoacetates, which provides isoindoles in good yields .
化学反応の分析
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Cycloaddition: Isoindoles are known to participate in Diels-Alder reactions, forming cycloadducts with dienophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- has several applications in scientific research:
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it competes with ATP for binding to the kinase’s active site, thereby inhibiting its activity . This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects.
類似化合物との比較
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- can be compared with other isoindole derivatives, such as:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds also inhibit protein kinase CK2 but differ in their halogenation pattern, which can affect their potency and selectivity.
1-arylisoindoles: These derivatives are synthesized through palladium-catalyzed C-H transformations and have different substitution patterns that influence their reactivity and applications.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- lies in its specific nitrophenyl substitution, which imparts distinct chemical and biological properties.
特性
CAS番号 |
100873-75-4 |
|---|---|
分子式 |
C14H9N3O4 |
分子量 |
283.24 g/mol |
IUPAC名 |
2-(4-nitroanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9N3O4/c18-13-11-3-1-2-4-12(11)14(19)16(13)15-9-5-7-10(8-6-9)17(20)21/h1-8,15H |
InChIキー |
KNDJVIXCODRRSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B13384265.png)
![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)

![11-Hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B13384298.png)


![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)


![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)


